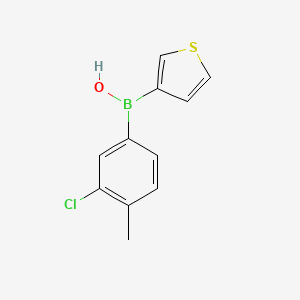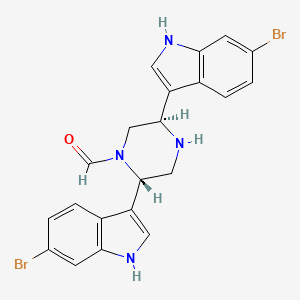
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde is a complex organic compound featuring a piperazine ring substituted with two 6-bromo-1H-indol-3-yl groups and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions One common approach is to start with the preparation of the 6-bromo-1H-indole precursor, which is then coupled with a piperazine derivative
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to scale up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atoms on the indole rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the primary alcohol.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The indole rings may interact with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes. These interactions can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5R)-2,5-bis(1H-indol-3-yl)piperazine-1-carbaldehyde: Similar structure but lacks bromine atoms.
(2S,5R)-2,5-bis(6-chloro-1H-indol-3-yl)piperazine-1-carbaldehyde: Similar structure with chlorine atoms instead of bromine.
(2S,5R)-2,5-bis(6-fluoro-1H-indol-3-yl)piperazine-1-carbaldehyde: Similar structure with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in (2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Numéro CAS |
917484-89-0 |
|---|---|
Formule moléculaire |
C21H18Br2N4O |
Poids moléculaire |
502.2 g/mol |
Nom IUPAC |
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C21H18Br2N4O/c22-12-1-3-14-16(7-24-18(14)5-12)20-10-27(11-28)21(9-26-20)17-8-25-19-6-13(23)2-4-15(17)19/h1-8,11,20-21,24-26H,9-10H2/t20-,21+/m0/s1 |
Clé InChI |
DYDOTFHXXIUYJC-LEWJYISDSA-N |
SMILES isomérique |
C1[C@@H](N(C[C@H](N1)C2=CNC3=C2C=CC(=C3)Br)C=O)C4=CNC5=C4C=CC(=C5)Br |
SMILES canonique |
C1C(N(CC(N1)C2=CNC3=C2C=CC(=C3)Br)C=O)C4=CNC5=C4C=CC(=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)


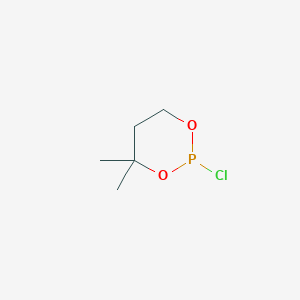

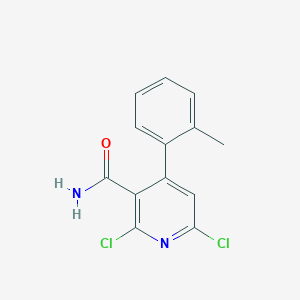
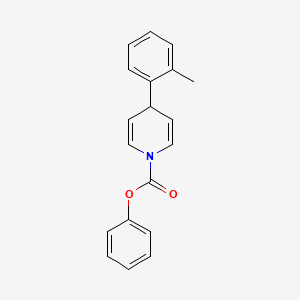
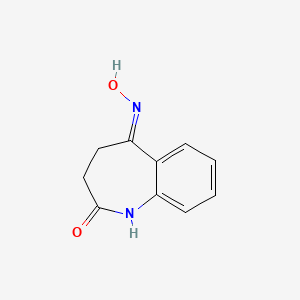


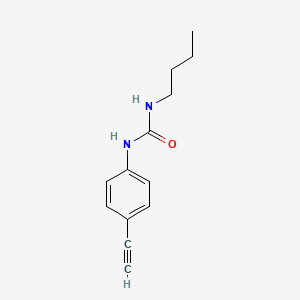
![4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606516.png)
